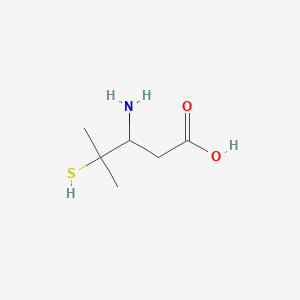
3-Amino-4-methyl-4-sulfanylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methyl-4-sulfanylpentanoic acid is a compound with the molecular formula C6H13NO2S It is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a methyl group, and a sulfanyl group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4-sulfanylpentanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Strecker synthesis is often employed due to its efficiency and scalability. Additionally, advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for certain applications in pharmaceuticals and biotechnology .
化学反応の分析
Types of Reactions
3-Amino-4-methyl-4-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical development.
科学的研究の応用
3-Amino-4-methyl-4-sulfanylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-Amino-4-methyl-4-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby influencing biochemical processes at the cellular level .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Amino-4-methyl-4-sulfanylpentanoic acid include:
3-Amino-4-methylpentanoic acid: A structurally similar compound with a methyl group instead of a sulfanyl group.
4-Methylthio-2-oxobutanoic acid: Another sulfur-containing amino acid derivative.
L-Methionine: An essential amino acid with a similar sulfur-containing side chain.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a sulfanyl group on the same carbon chain. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biomedical research .
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
3-amino-4-methyl-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)3-5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) |
InChIキー |
FHNSQNJUOKMHEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CC(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



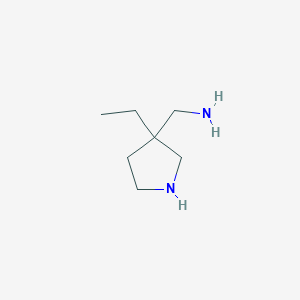
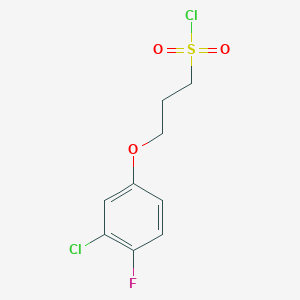
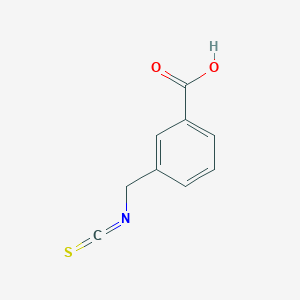


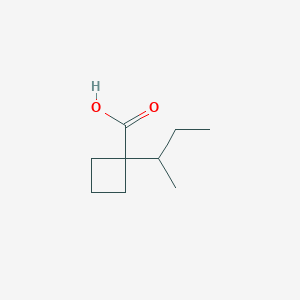
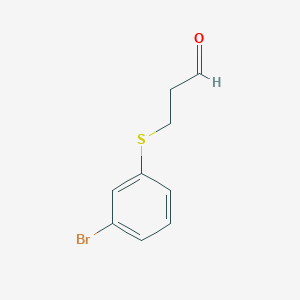
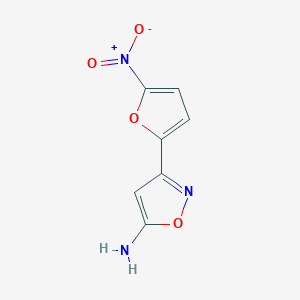
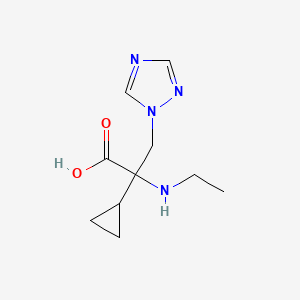

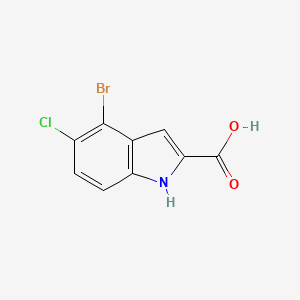
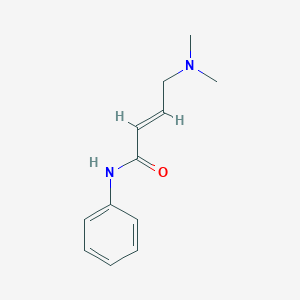
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
